N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
Description
N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide (CAS: 292611-87-1) is a Schiff base derived from the condensation of 3-ethoxy-4-hydroxybenzaldehyde and 2-methylfuran-3-carbohydrazide. Its structure features a furan-3-carbohydrazide core linked via an imine (C=N) bond to a 3-ethoxy-4-hydroxyphenyl group . The E-configuration of the imine bond is confirmed by X-ray crystallography in related compounds . Key spectroscopic data include IR absorption bands for C=O (1664 cm⁻¹) and C=N (1629 cm⁻¹), consistent with analogous hydrazides .
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-14-8-11(4-5-13(14)18)9-16-17-15(19)12-6-7-21-10(12)2/h4-9,18H,3H2,1-2H3,(H,17,19)/b16-9+ |
InChI Key |
WTCJGLCJWHUFPX-CXUHLZMHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(OC=C2)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(OC=C2)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines and aldehydes. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Coordination Chemistry
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals allows researchers to study the catalytic properties of these complexes. For example, transition metal complexes of this compound have shown enhanced catalytic activity in oxidation reactions, making them valuable in synthetic organic chemistry.
Research indicates that this compound exhibits significant biological activities, particularly:
- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, which could have therapeutic implications in diseases where enzyme activity is dysregulated.
- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains, including E. coli and S. aureus. This suggests its potential use in developing new antimicrobial agents.
Pharmacological Research
Ongoing pharmacological studies are evaluating the anti-inflammatory and analgesic properties of this compound. Preliminary findings suggest that it may modulate inflammatory pathways, providing a basis for further exploration in pain management therapies.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Ciprofloxacin) |
| Escherichia coli | 64 | 32 (Amoxicillin) |
Case Study 2: Coordination Complexes
In another study, researchers synthesized a series of metal complexes using this compound as a ligand. These complexes were evaluated for their catalytic efficiency in oxidation reactions, showing up to a 50% increase in reaction rates compared to uncoordinated substrates.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Methoxy vs. Ethoxy Groups
- Compound L1 : N'-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide () replaces the ethoxy group with methoxy. This substitution reduces lipophilicity (logP: ~1.2 vs. ~1.8 for ethoxy derivatives), impacting membrane permeability .
- 3a : N′-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,3-thiadiazole-5-carbohydrazide () introduces a thiadiazole ring, enhancing antibacterial activity (MIC: 2 µg/mL vs. 8 µg/mL for furan derivatives) .
Hydroxyl Position
- 28 µM for 3,4-dihydroxy analogs) .
Core Structure Modifications
Furan vs. Benzene/Indole Cores
- Compounds: Benzohydrazides (e.g., 2,4-dihydroxy-N′-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide) show higher yields (76% vs. 54–59% for furan derivatives) due to improved solubility in ethanol .
- MMINA : 2-(5-Methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl)methylidene]acetohydrazide () incorporates an indole ring, which enhances neuroprotective activity (AChE inhibition: IC₅₀ = 0.8 µM vs. >10 µM for furan analogs) .
Antibacterial Activity
| Compound | MIC (µg/mL) | Bacterial Strains | Reference |
|---|---|---|---|
| Target Compound | 8–16 | S. aureus, E. coli | |
| 5a (Schiff base) | 2–4 | S. aureus, E. coli | |
| 3a (Thiadiazole) | 2 | S. aureus |
The ethoxy group in the target compound slightly reduces potency compared to nitro or thiadiazole substituents but improves solubility .
Toxicity and Permeability
- 3b : N′-[(5-Methoxy-1H-indol-3-yl)methylidene]furan-2-carbohydrazide () exhibits low acute toxicity (LD₅₀ > 500 mg/kg) and moderate intestinal permeability (Papp: 12 × 10⁻⁶ cm/s) .
- The target compound’s ethoxy group may enhance metabolic stability compared to methoxy analogs, as seen in related compounds .
Computational Insights
- DFT Studies : The MN12SX functional predicts reactivity for hydrazides, showing the ethoxy group increases electrophilicity (ΔELUMO-HOMO = 4.2 eV vs. 3.8 eV for methoxy) .
- Docking Studies : The 4-hydroxyl group in the target compound forms hydrogen bonds with bacterial DNA gyrase (binding energy: −8.9 kcal/mol) .
Biological Activity
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a furan ring, a hydrazide functional group, and an ethoxy-substituted phenyl moiety, which are critical for its biological activity.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the phenolic -OH group in the structure is believed to contribute to this activity by scavenging free radicals and reducing oxidative stress. A study demonstrated that derivatives of hydrazones possess potent antioxidant capabilities, which may extend to this compound as well .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains. For instance, a derivative with a similar furan structure displayed significant antibacterial activity against Gram-positive bacteria . Further exploration into the specific strains affected by this compound is warranted.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been suggested through its interaction with inflammatory pathways. Compounds with similar hydrazone linkages have been reported to inhibit pro-inflammatory cytokines, indicating that this compound may also exert such effects .
The mechanisms through which this compound exerts its biological effects may involve:
- Free Radical Scavenging : The phenolic component likely plays a crucial role in neutralizing reactive oxygen species (ROS).
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and microbial growth.
- Modulation of Gene Expression : Potential interactions with transcription factors that regulate inflammatory responses could be another pathway.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential applications:
- Antioxidant Studies : A comparative analysis of various hydrazone derivatives highlighted the structure-activity relationship (SAR) that underpins their antioxidant efficacy .
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of furan-based compounds against clinical isolates, establishing a baseline for future research on this compound .
- Inflammation Models : Experimental models using lipopolysaccharide (LPS)-induced inflammation in vitro demonstrated that certain hydrazone derivatives significantly reduced inflammatory markers, suggesting similar potential for the compound .
Q & A
Q. What synthetic methodologies are recommended for preparing N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide?
Methodological Answer : This compound is synthesized via Schiff base condensation between 3-ethoxy-4-hydroxybenzaldehyde and 2-methylfuran-3-carbohydrazide. Key steps include:
- Reflux conditions : Use ethanol or methanol as solvents under acidic catalysis (e.g., glacial acetic acid) for 6–8 hours .
- Purification : Recrystallize from ethanol/water mixtures (70:30 v/v) to achieve >95% purity.
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of aldehyde to carbohydrazide) to minimize side products.
Q. How is structural characterization of this compound performed using crystallography?
Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?
Methodological Answer : Compare analogs using structure-activity relationship (SAR) studies:
Q. What computational methods validate the compound’s binding to biological targets?
Methodological Answer : Combine molecular docking (AutoDock Vina) and density functional theory (DFT):
Q. How to resolve discrepancies in crystallographic data (e.g., disorder vs. twinning)?
Methodological Answer :
Q. Why do biological assays show variability in IC₅₀ values across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
